molecular formula C15H20O2 B018231 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 103031-30-7

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B018231
CAS RN: 103031-30-7
M. Wt: 232.32 g/mol
InChI Key: KSEZYZSBKCPEKP-UHFFFAOYSA-N
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Description

“5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” is a synthetic organic compound . It is a derivative of tetramethyl acetyloctahydronaphthalenes, which are known to play an essential role in the metabolism of plants and living organisms . These compounds are widely used in organic, bioorganic, coordination, and polymer chemistry .


Synthesis Analysis

A one-step procedure was developed for the multigram synthesis of this compound . The synthesis involved the use of a one-step procedure that resulted in the production of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple carbon and hydrogen atoms. It is a derivative of tetramethyl acetyloctahydronaphthalenes .


Chemical Reactions Analysis

This compound is known to form complexes with lanthanide (III) perchlorates . The aliphatic rings in these complexes are conformationally constrained .


Physical And Chemical Properties Analysis

The compound is colorless to a pale yellow liquid . It has a woody, slightly ambergris odor, reminiscent of clean human skin . Its odor is long-lasting on skin and fabric .

Scientific Research Applications

Fragrance Industry

This compound is widely used in the fragrance industry due to its woody and amber-like odor. It’s a key ingredient in perfumes, laundry products, and cosmetics, providing a long-lasting scent on skin and fabric . Its versatility allows it to be used in various fragrance profiles, from sandalwood-like to cedarwood-like nuances.

Flavoring Agent

In the food industry, it serves as a flavoring agent, particularly in tobacco products. The compound is used at concentrations ranging from 200 to 2000 ppm to impart a distinctive taste .

Plasticizer

As a plasticizer, it’s utilized to increase the plasticity or fluidity of materials. This application is crucial in manufacturing flexible plastics used in a wide range of products .

Precursor for Organoleptic Compounds

It acts as a precursor for the synthesis of organoleptic compounds, which are chemicals that affect the sensory properties of products, enhancing taste, smell, or color .

Antimicrobial Applications

The compound’s derivatives are explored for their antimicrobial properties. This research is significant for developing new preservatives and disinfectants .

Chemical Synthesis

In chemical synthesis, it’s used as a building block for creating complex molecules. Its structure is particularly useful in constructing cyclic compounds with potential pharmaceutical applications .

Cancer Research

Derivatives of this compound, such as AM580, are used in cancer research. AM580 has been shown to stimulate the maturation of granulocytes in leukemia cell lines and suppress the proliferation of endometrial cancer cells .

Antioxidant Research

Another derivative, Trolox, is commonly used in antioxidant assays. It helps assess the role of oxidative injury in neuronal cell death and aging, and is effective as adjunctive therapy in certain cancer treatments .

Future Directions

The future directions for the research and application of this compound could involve further exploration of its properties and potential uses. For instance, its role as a photoinitiator could be further investigated .

properties

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEZYZSBKCPEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280982
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

CAS RN

103031-30-7
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3.8 g (16.5 mmol) of 5,5,8,8-tetramethyl-2-acetyl-5,6,7,8-tetrahydronaphthalene from the preceeding Example 3, 70 ml of 5.25% aqueous sodium hypochlorite (49 mmol), 25 ml of aqueous 2N NaOH and 30 ml of dioxane was heated at 60°-70° C. for 2 hours. The mixture was allowed to cool and the oily organic layer removed. Then the aqueous layer was washed with two portions of ether. The aqueous layer was then treated with sodium metabisulfite solution until the solution was negative to the potassium iodide.starch test. The aqueous layer was then cooled and acidified with H2SO4. The resultant white precipitate was collected by filtration and washed with water. This crude product was further purified by recrystallization from an ethanol/water mixture to give the title compound as a white, crystalline solid. PMR (CDCl3): δ 1.31 (6H, s), 1.32 (6H, s), 1.71 (4H, s), 7.40 (1H, d, J~8.8 Hz), 7.85 (1H, dd, J~8.8 Hz, 1.8 Hz), 8.08 (1H, d, J~1.8 Hz).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
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30 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis process is as set forth in the chemical reaction formula below. The KMnO4 in the reaction path stands for potassium permanganate. To 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-methylnaphthalene (3.52 g, 17.4 mmol) were added pyridine (12 mL), potassium permanganate (6.70 g, 42.4 mmol), and sodium hydroxide (1.00 g, 25.0 mmol) followed by stirring at 95° C. for 5 hours. The reaction solution was filtrated by celite and the filtrate was made acidic by adding hydrochloric acid. After extraction by ethyl acetate, the liquid was dried over magnesium sulfate, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography using hexane/ethyl acetate (4/1) as an elution solvent. The yield was 141.6 mg (3%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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3.52 g
Type
reactant
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Quantity
6.7 g
Type
reactant
Reaction Step Three
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1 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A three neck round bottom flask (250 ml) equipped with a magnetic stirrer was charged with pyridine (37.5 mL), H2O (12.5 ml) and NaOH (0.39 g, 9.8 mmol). 1,1,4,4,6-Pentamethyltetrahydronaphtalene 1 (1.00 g, 4.9 mmol) and KMnO4 (3.12 g, 19.8 mmol) were added successively. The reaction mixture was stirred and heated at 95° C. for 16 h and cooled to 1° C. using an ice-water bath. HCl (6 N, 100 mL) was added to acidify to pH=1 and the product was extracted with EtOAc (5×100 mL), dried over Na2SO4, filtered to give after evaporation 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid 2 (0.65 g, 57% yield) as a white solid.
Name
1,1,4,4,6-Pentamethyltetrahydronaphtalene
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.39 g
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Three
Quantity
37.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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